molecular formula C28H47NO4 B597427 5-Nitro-gamma-tocopherol CAS No. 167711-25-3

5-Nitro-gamma-tocopherol

Cat. No.: B597427
CAS No.: 167711-25-3
M. Wt: 461.687
InChI Key: CVEXLLWUKIIJNZ-UHFFFAOYSA-N
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Description

5-Nitro-gamma-tocopherol is a derivative of gamma-tocopherol, which is one of the four forms of tocopherols, collectively known as vitamin E. This compound is characterized by the presence of a nitro group at the 5-position of the chromanol ring. It is primarily formed through the nitration of gamma-tocopherol, a process that occurs in both plant and animal tissues. The presence of the nitro group significantly alters the chemical and biological properties of gamma-tocopherol, making this compound a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nitro-gamma-tocopherol can be synthesized in vitro by reacting gamma-tocopherol with nitric oxide radicals. One common method involves incubating gamma-tocopherol with a nitric oxide donor such as S-nitroso-N-acetyl-D,L-penicillamine (SNAP) in methanol. The reaction mixture is typically illuminated and maintained at room temperature for about 20 hours to achieve the desired nitration .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the process would likely involve similar nitration reactions under controlled conditions to ensure the purity and yield of the compound. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) is essential for the analysis and quantification of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-gamma-tocopherol primarily undergoes reactions typical of nitro compounds and tocopherols. These include:

    Oxidation: The nitro group can be further oxidized under certain conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

5-Nitro-gamma-tocopherol has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of nitro groups and tocopherol derivatives.

    Biology: Investigated for its role in the regulation and detoxification of reactive nitrogen oxide species in plant and animal tissues.

    Medicine: Explored for its potential antioxidant properties and its role in mitigating oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 5-nitro-gamma-tocopherol involves its interaction with reactive nitrogen species (RNS) and reactive oxygen species (ROS). The nitro group allows the compound to scavenge these reactive species more effectively than gamma-tocopherol. This scavenging activity helps in reducing oxidative stress and protecting cellular components from damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress responses .

Comparison with Similar Compounds

    Gamma-tocopherol: The parent compound, which lacks the nitro group.

    Alpha-tocopherol: Another form of vitamin E with different methylation patterns on the chromanol ring.

    Delta-tocopherol: A form of vitamin E with fewer methyl groups compared to gamma-tocopherol.

Uniqueness: 5-Nitro-gamma-tocopherol is unique due to the presence of the nitro group, which enhances its ability to interact with reactive nitrogen and oxygen species. This makes it a more potent antioxidant compared to its parent compound, gamma-tocopherol .

Properties

IUPAC Name

2,7,8-trimethyl-5-nitro-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO4/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-17-28(7)18-16-24-25(29(31)32)26(30)22(5)23(6)27(24)33-28/h19-21,30H,8-18H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEXLLWUKIIJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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